Debrisoquin Sulfate is a chemical compound classified as a postganglionic sympathetic blocking agent [, , ]. In scientific research, it is primarily recognized for its ability to inhibit the sympathetic nervous system [, ]. Debrisoquin Sulfate's utility in research stems from its ability to affect catecholamine levels, particularly by influencing the activity of the enzymes monoamine oxidase and dopamine beta-hydroxylase [, ].
Debrisoquin Sulfate exerts its primary action by blocking the sympathetic nervous system [, ]. It achieves this by interfering with the release of norepinephrine, a neurotransmitter crucial for sympathetic nervous system activity []. This blockade leads to a reduction in sympathetic tone, resulting in decreased cardiac output and a consequent reduction in blood pressure [, ].
Hypertension Research:
Debrisoquin Sulfate has been extensively used in animal models and human studies investigating hypertension [, , ].
Animal Models: In the fawn-hooded rat, a model of neurogenic hypertension, Debrisoquin Sulfate effectively lowered blood pressure []. This finding provided evidence for the role of the sympathetic nervous system in this specific type of hypertension.
Human Studies: Debrisoquin Sulfate demonstrated antihypertensive effects, primarily by reducing cardiac output, in hypertensive patients []. It was particularly effective in controlling orthostatic blood pressure, highlighting its potential for specific patient populations [].
Catecholamine Research:
Debrisoquin Sulfate's impact on catecholamine levels makes it a valuable tool for studying dopamine and norepinephrine systems [, ].
Dopamine Metabolism: Research utilizing Debrisoquin Sulfate in schizophrenic patients revealed its ability to alter dopamine metabolism, specifically by influencing homovanillic acid (HVA) levels in plasma and cerebrospinal fluid []. This application provided insights into dopamine system dysfunction in schizophrenia.
Sympathetic Nervous System Activity: Studies demonstrated that Debrisoquin Sulfate administration resulted in significant decreases in norepinephrine, dopamine, and HVA outputs, indicating a suppression of sympathetic nervous activity [].
Debrisoquin Sulfate's effects extend to the eye, making it relevant for ophthalmological research [].
Pupillary Responses: Studies exploring the interactions of Debrisoquin Sulfate with sympathomimetic amines in the human eye revealed its influence on pupillary responses []. This research provided insights into the pharmacological actions of the drug and its potential for mimicking preganglionic sympathectomy.
Related Compounds
Guanethidine Sulfate
Relevance: Like Debrisoquin sulfate, Guanethidine sulfate acts on the sympathetic nervous system to lower blood pressure. Both compounds block sympathetic nerve activity, but their mechanisms of action differ. Guanethidine depletes norepinephrine stores, while Debrisoquin primarily inhibits norepinephrine release. The study on the interactions of local guanethidine and sympathomimetic amines in the human eye found that guanethidine exhibits pharmacological actions similar to postganglionic sympathectomy, while debrisoquin mimics preganglionic sympathectomy . This suggests that while both compounds target the sympathetic nervous system, they do so at different points.
Hydrochlorothiazide
Relevance: Hydrochlorothiazide is often used in conjunction with Debrisoquin sulfate to enhance its antihypertensive effects [, , ]. This combination therapy is particularly useful in cases where Debrisoquin sulfate alone doesn't achieve optimal blood pressure control. states that Debrisoquin would appear to have definite but limited utility as an antihypertensive agent, affecting primarily orthostatic blood pressure, and its ultimate usefulness will be found in combination with other drugs.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Debrisoquine, also known as debrisochinum or isocaramidine, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives. Debrisoquine is a drug which is used for the treatment of moderate and severe hypertension, either alone or as an adjunct, and for the treatment of renal hypertension. Debrisoquine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Debrisoquine has been primarily detected in blood. Within the cell, debrisoquine is primarily located in the cytoplasm. Debrisoquine can be converted into N-hydroxydebrisoquine O-glucuronide. Debrisoquin is a member of isoquinolines and a carboxamidine. It has a role as an antihypertensive agent, an adrenergic agent, a sympatholytic agent and a human metabolite. An adrenergic neuron-blocking drug similar in effects to guanethidine. It is also noteworthy in being a substrate for a polymorphic cytochrome P-450 enzyme. Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs. They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism.
CU-6PM is a new fluorescent RXR agonist. CU-6PMN was designed based on the fact that umbelliferone emits strong fluorescence in a hydrophilic environment, but the fluorescence intensity decreases in hydrophobic environments such as the interior of proteins. The developed assay CU-6PMN enabled screening of rexinoids to be performed easily within a few hours by monitoring changes of fluorescence intensity with widely available fluorescence microplate readers, without the need
for processes such as filtration.
(-)-cubebin is a lignan that consists of tetrahydrofuran-2-ol substituted by two 1,3-benzodioxol-5-ylmethyl groups at positions 3 and 4 respectively (the 2S,3R,4R stereoisomer). It is isolated from the leaves of Piper nigrum and exhibits analgesic, anti-inflammatory, antimicrobial and trypanocidal activities. It has a role as an antimicrobial agent, a trypanocidal drug, an anti-inflammatory agent, an analgesic, a histamine antagonist and a plant metabolite. It is a lignan, a member of benzodioxoles, a secondary alcohol, a cyclic acetal and a lactol.
Novel potent and selective diacylglycerol kinase alpha (DGKalpha) inhibitor, attenuating cancer cell proliferation and simultaneously enhancing immune responses including anti-cancer immunity CU-3 is a novel potent and selective diacylglycerol kinase alpha (DGKalpha) inhibitor, attenuating cancer cell proliferation and simultaneously enhancing immune responses including anti-cancer immunity.
CU CPT 22 is an antagonist of toll-like receptor 1 (TLR1) and TLR2 heterodimers (TLR1/TLR2; Ki = 0.41 µM). It inhibits nitric oxide (NO) production induced by the TLR2 agonist Pam3CSK4 in RAW 264.7 cells (IC50 = 0.58 µM). It is selective for TLR1/TLR2 over TLR2/TLR6 and TLR3, -4, and -7 homodimers, as well as 10 kinases at 0.5 µM. CU CPT 22 (8 µM) inhibits Pam3CSK4-induced release of TNF-α and IL-1β in RAW 264.7 cells by 60 and 95%, respectively. CU-CPT22 is the first probe for the complex between toll-like receptors TLR1 and TLR2. CU-CPT22 binds at the interface of TLR1 and TLR2 (IC50 = 0.58 μM).
CU-CPT4a is a toll-like receptor 3 (TLR3) antagonist (IC50 = 3.44 µM). It is selective for TLR3 over TLR4, TLR2/6, TLR1/2, and TLR7 at 27 µM. CU-CPT4a inhibits dsRNA binding to TLR3 with a Ki value of 2.96 µM in a fluorescence anisotropy assay. It decreases poly(I:C)-induced production of TNF-α and IL-1β in RAW 264.7 cells when used at a concentration of 27 µM. CU CPT 4a is a elective TLR3 antagonist.
CU-CPT8m is an antagonist of toll-like receptor 8 (TLR8; Kd = 220 nM; IC50 = 67 nM in a reporter assay). It is selective for TLR8 over a panel of all other human TLRs when used at a concentration of 1 μM. CU-CPT8m (1 μM) inhibits increases in TNF-α and IL-8 mRNA expression induced by the TLR8 agonist R-848 in TLR8-overexpressing HEK-Blue cells. It also inhibits R-848-induced increases in TNF-α protein levels in differentiated THP-1 monocytes and human primary peripheral blood mononuclear cells (PBMCs) in a concentration-dependent manner. CU-CPT8m decreases TNF-α and IL-8 levels in synovial cells derived from patients with osteoarthritis and TNF-α levels in PBMCs derived from patients with rheumatoid arthritis. Novel TLR8 inhibitor through stabilization of its resting state CU-CPT8m is an antagonist of toll-like receptor 8 (TLR8; Kd = 220 nM; IC50 = 67 nM in a reporter assay)
CU-CPT9b is an antagonist of toll-like receptor 8 (TLR8; Kd = 21 nM). It inhibits activation of NF-ĸB induced by the TLR8 agonist R-848 in TLR8-overexpressing HEK-Blue cells with an IC50 value of 0.7 nM. CU-CPT9b is a potent and selective TLR8 inhibitor.